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Acetamide,2-amino-N-2-benzothiazolyl-

Cat. No.: B13810790
M. Wt: 207.25 g/mol
InChI Key: VTUCNAXTBDDCBO-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature Considerations of the Compound

Acetamide (B32628), 2-amino-N-2-benzothiazolyl- is a multi-functional organic molecule that can be classified in several ways. Fundamentally, it is a heterocyclic compound built upon the 1,3-benzothiazole ring system. wikipedia.org The nomenclature "benzothiazole" indicates the fusion of a benzene (B151609) ring to a thiazole (B1198619) ring. jchemrev.com

From a functional group perspective, the molecule is an amide. Specifically, it is an N-substituted derivative of 2-aminoacetamide (also known as glycinamide). The IUPAC naming convention clarifies these structural features:

Acetamide : This is the parent functional group, indicating a two-carbon carboxamide.

2-amino- : This prefix denotes an amino group (-NH2) attached to the carbon alpha to the carbonyl group.

-N-2-benzothiazolyl- : This indicates that the nitrogen atom of the acetamide group is directly bonded to the second position of the benzothiazole (B30560) ring.

The compound's structure, therefore, consists of a primary amine, a secondary amide, and the aromatic benzothiazole heterocycle. The 2-aminobenzothiazole (B30445) core is highly reactive and allows for facile functionalization, making it a key intermediate in the synthesis of more complex molecules. nih.govacs.org

IdentifierValue
Systematic Name2-amino-N-(1,3-benzothiazol-2-yl)acetamide
CAS Number78221-02-0
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol

Historical Context and Early Research Trends in Benzothiazole-containing Amides

The history of Acetamide, 2-amino-N-2-benzothiazolyl- is intrinsically linked to the broader development of benzothiazole chemistry. The parent benzothiazole ring system is a classic heterocycle, with early synthetic methods often involving the reaction of 2-aminobenzenethiol with various reagents like acid chlorides or aldehydes. wikipedia.orgmdpi.com Initially, benzothiazole derivatives found utility in industrial applications, such as intermediates for dyes. pcbiochemres.com

The exploration of benzothiazole-containing amides grew from established synthetic organic chemistry principles. The formation of an amide bond via the reaction of an amine (like 2-aminobenzothiazole) with a carboxylic acid derivative (like 2-chloroacetyl chloride, a precursor to the 2-aminoacetamide moiety) is a fundamental and widely practiced transformation. nih.govimpactfactor.org Early research trends focused on the synthesis of libraries of these compounds to explore their chemical properties and potential applications. The 2-aminobenzothiazole scaffold served as a versatile building block, allowing chemists to attach various side chains, including different amides, to systematically modify the molecule's structure. nih.gov This foundational synthetic work paved the way for the later discovery of the significant biological activities associated with this class of compounds.

Contemporary Significance and Emerging Research Frontiers for Acetamide, 2-amino-N-2-benzothiazolyl-

In modern organic and medicinal chemistry, the significance of the Acetamide, 2-amino-N-2-benzothiazolyl- scaffold and its derivatives is overwhelmingly tied to their diverse biological activities. pcbiochemres.comjchemrev.com This structural motif is considered a "privileged scaffold" because it can bind to multiple biological receptors with high affinity, making it a frequent component of pharmacologically active agents. jchemrev.com

Contemporary research is heavily focused on synthesizing novel derivatives and evaluating their therapeutic potential across various disease areas. A primary frontier is the development of new antimicrobial agents to combat the rise of drug-resistant pathogens. nih.govimpactfactor.org Numerous studies have demonstrated that derivatives of N-benzothiazolyl acetamide exhibit significant antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as antifungal properties. nih.govresearchgate.netresearchgate.net

Another major research thrust is in oncology . The 2-aminobenzothiazole core is a key feature in many compounds designed as potent anticancer agents. nih.govacs.orgnih.gov Derivatives are being investigated for their ability to inhibit specific enzymes crucial for cancer cell growth and proliferation, such as protein kinases. nih.govnih.gov

The versatility of the benzothiazole amide structure has led to its investigation for a wide range of other biological effects, as detailed in the table below.

Area of ResearchDetailed Findings and Research DirectionReferences
Antimicrobial ActivityDerivatives show potent activity against various bacterial and fungal strains. Research focuses on synthesizing new analogues to overcome antimicrobial resistance. nih.govresearchgate.netresearchgate.net
Anticancer ActivityThe scaffold is used to design inhibitors of key cancer targets like PI3Kγ and other kinases. Compounds show cytotoxicity against various cancer cell lines. nih.govacs.orgnih.gov
Anti-inflammatory & Analgesic ActivitySome benzothiazole amides have been synthesized and evaluated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), showing potential as nonsteroidal anti-inflammatory drugs (NSAIDs). benthamdirect.comarabjchem.org
Antimycobacterial ActivityExtensive medicinal chemistry has led to potent benzothiazole amide agents against Mycobacterium tuberculosis and other nontuberculous mycobacteria. nih.gov
Enzyme InhibitionThe scaffold is a key component in developing inhibitors for various enzymes, including Fatty Acid Amide Hydrolase (FAAH) and Dihydrofolate Reductase (DHFR). nih.govacs.org

Emerging research frontiers are centered on the rational design of more potent and selective molecules. This involves the use of computational tools like molecular docking to predict how these compounds interact with their biological targets. nih.govbenthamdirect.comnih.gov These in silico studies help guide the synthesis of derivatives with improved activity and reduced side effects. The overarching goal is to use the 2-amino-N-(benzothiazol-2-yl)acetamide structure as a lead compound for further optimization in the journey to discover and develop novel, effective drugs. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3OS B13810790 Acetamide,2-amino-N-2-benzothiazolyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

2-amino-N-(1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C9H9N3OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,11,12,13)

InChI Key

VTUCNAXTBDDCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN

Origin of Product

United States

Exhaustive Synthetic Methodologies for Acetamide, 2 Amino N 2 Benzothiazolyl

Direct Acylation Routes Utilizing 2-Aminobenzothiazole (B30445) Precursors

The most common and direct approach to synthesizing Acetamide (B32628), 2-amino-N-2-benzothiazolyl- involves the acylation of the exocyclic amino group of 2-aminobenzothiazole. This transformation can be achieved through various conventional and catalyzed methods. nih.gov

Conventional Synthetic Approaches and Reagent Selection

Conventional N-acetylation of 2-aminobenzothiazole typically involves the use of standard acetylating agents. umpr.ac.id These reagents react with the primary amino group of the benzothiazole (B30560) core in a nucleophilic acyl substitution reaction.

Commonly employed acetylating agents include chloroacetyl chloride and acetic acid. umpr.ac.id The reaction with chloroacetyl chloride is often performed in a dry, non-polar solvent like benzene (B151609), in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. The reaction mixture is typically stirred for several hours at low temperatures (ice-cold conditions) to control the reactivity of the acid chloride.

An alternative and more cost-effective approach utilizes acetic acid as the acetylating agent. umpr.ac.id This method avoids the use of more corrosive and moisture-sensitive reagents like acetyl chloride or acetic anhydride (B1165640). umpr.ac.id The reaction can be carried out by refluxing 2-aminobenzothiazole directly in acetic acid, although the reaction times can be lengthy, often requiring 8-10 hours for significant conversion. umpr.ac.id

The selection of the reagent often depends on the desired reactivity, cost, and sensitivity of the starting materials. Acid chlorides are highly reactive but require careful handling, whereas acetic acid is less reactive but safer and more economical. umpr.ac.id

Table 1: Conventional Acylation Reagents and Conditions

Acetylating Agent Base/Solvent Reaction Conditions Reference
Chloroacetyl chloride Triethylamine / Dry Benzene Ice-cold, stirring for ~6 hours

Catalyst-Mediated Acylation Reactions and Mechanistic Insights

To improve the efficiency and mildness of the acylation process, catalyst-mediated methods have been developed. N-Heterocyclic Carbenes (NHCs) have proven to be effective organocatalysts for the direct amidation of aldehydes with 2-aminobenzothiazoles, a process that forms the desired N-acyl bond. rsc.orgresearchgate.net

This reaction proceeds via an oxidative amidation mechanism. The NHC catalyst, typically generated from a triazolium salt, reacts with an aldehyde to form a Breslow intermediate. rsc.org This intermediate is then oxidized to an acyl azolium species, which is a highly reactive acylating agent. researchgate.net The 2-aminobenzothiazole then acts as a nucleophile, attacking the activated carbonyl carbon of the acyl azolium intermediate to form the final N-acyl 2-aminobenzothiazole product and regenerate the NHC catalyst. rsc.org An oxidant is required for this catalytic cycle. rsc.org

This NHC-catalyzed method offers a mild and general route to a variety of N-acyl 2-aminobenzothiazoles with high yields. researchgate.net The key to the success of this reaction is the in-situ generation of the highly electrophilic acyl azolium intermediate from readily available aldehydes. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of Acetamide, 2-amino-N-2-benzothiazolyl-. For conventional methods, the choice of solvent, temperature, and base plays a significant role. In the acylation with acid chlorides, maintaining a low temperature and using a stoichiometric amount of base are key to preventing side reactions. nih.gov

For catalyst-mediated reactions, the selection of the catalyst, oxidant, and base is critical. In the NHC-catalyzed oxidative amidation, extensive screening of these components is often necessary. For instance, a combination of a specific triazolium salt as the NHC precursor, an oxidant, and a base like cesium carbonate (Cs2CO3) in a solvent such as dichloromethane (B109758) (CH2Cl2) has been shown to be effective. rsc.org

A study demonstrated a facile synthesis of N-acyl 2-aminobenzothiazoles using an NHC catalyst, achieving yields up to 88%. rsc.org The reaction conditions involved using the triazolium salt (20 mol%), the aldehyde (2.0 equiv), the 2-aminobenzothiazole (1.0 equiv), an oxidant (2.0 equiv), and Cs2CO3 (1.2 equiv) in CH2Cl2 at room temperature for 12 hours. rsc.org These optimized conditions highlight the importance of reagent stoichiometry and the specific combination of catalyst system components for yield enhancement.

Table 2: Optimized Conditions for NHC-Catalyzed Acylation

Catalyst (mol%) Oxidant Base Solvent Time (h) Yield (%) Reference

Alternative Synthetic Pathways to the 2-Amino-N-2-benzothiazolyl-Acetamide Framework

While direct acylation is the most straightforward method, alternative pathways for constructing the core framework exist, although they are less commonly employed for the synthesis of the simple acetamide derivative itself. These methods often build the benzothiazole ring and incorporate the N-acyl group in a more complex sequence.

Condensation Reactions Involving Acetyl Derivatives

One alternative strategy involves the reaction of 2-aminobenzenethiol with substances containing a cyano group. mdpi.com While not a direct route to the pre-formed acetamide, this highlights the principle of constructing the 2-aminobenzothiazole ring system, which is the necessary precursor for the final acylation step. The classical synthesis often involves treating anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid to form the 2-aminobenzothiazole core. nih.gov

A more direct, albeit multistep, synthesis of analogs involves the condensation of amines with chloroacetyl chloride to form an intermediate amide, which can then be further elaborated. researchgate.netresearchgate.net For example, a sequential reaction starting with 2-aminobenzothiazole's reaction with chloroacetyl chloride, followed by reaction with hydrazine (B178648) hydrate, and then condensation with an aldehyde, demonstrates a pathway where an acetyl-linked framework is built upon.

Multi-Component Reactions for Constructing the Molecular Scaffold

Multi-component reactions (MCRs) offer an efficient way to build molecular complexity in a single step. While specific MCRs for the direct synthesis of Acetamide, 2-amino-N-2-benzothiazolyl- are not extensively documented, the principles can be applied to construct the core 2-aminobenzothiazole structure.

For instance, a three-component copper-catalyzed reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines can produce biologically interesting 2-aminobenzothiazoles in high yields. nih.gov This demonstrates the potential for MCRs to rapidly assemble the key benzothiazole scaffold from simple starting materials. Following the MCR, a final acylation step would be required to yield the target acetamide. The development of a one-pot, multi-component reaction that directly yields N-acylated 2-aminobenzothiazoles remains an area of synthetic interest.

Green Chemistry Principles Applied to the Compound's Synthesis

The application of green chemistry principles to the synthesis of Acetamide, 2-amino-N-2-benzothiazolyl- and related benzothiazole derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Key strategies include solvent-free reactions, the use of alternative energy sources like microwave irradiation, and the application of biocatalysts. mdpi.comnih.gov

One of the most direct green approaches involves performing reactions under solvent-free conditions. For instance, a highly efficient and environmentally friendly method for the acetylation of 2-aminobenzothiazoles utilizes a simple, instantaneous reaction with acetic anhydride without any solvent, catalyst, or external heating. researchgate.net This method significantly reduces waste and avoids the use of potentially toxic solvents, aligning with the core principles of green chemistry.

Microwave-assisted synthesis has also emerged as a valuable green technique. The condensation of 2-aminothiophenol (B119425) with various fatty acids to form 2-substituted benzothiazoles can be achieved with high yields in just a few minutes under microwave irradiation, using P4S10 as a catalyst in a solvent-free system. mdpi.com This approach dramatically shortens reaction times, leading to significant energy savings compared to conventional heating methods. mdpi.commdpi.com

The use of biocatalysts and environmentally benign catalysts is another cornerstone of green synthesis in this area. For example, the condensation of 2-aminothiophenol with aryl aldehydes has been successfully carried out using Acacia concinna as a biocatalyst under microwave irradiation, again in a solvent-free procedure. mdpi.com Other green catalysts, such as commercial laccases or tin(II) pyrophosphate (SnP2O7), have also been employed to facilitate the synthesis of benzothiazoles with high yields, short reaction times, and the potential for catalyst reuse. mdpi.com These methods highlight a shift towards more sustainable chemical manufacturing processes. researchgate.net

Interactive Data Table: Green Synthetic Methodologies for Benzothiazole Derivatives

Green Chemistry PrincipleMethodologyKey AdvantagesReactants/CatalystsReference
Solvent-Free SynthesisDirect reaction of 2-aminobenzothiazoles with acetic anhydride.Eliminates solvent waste, no catalyst or external heating needed, instantaneous reaction.2-Aminobenzothiazole, Acetic anhydride researchgate.net
Alternative Energy SourceMicrowave-assisted condensation.Rapid reaction times (minutes), high yields, energy efficient.ortho-aminothiophenol, Fatty acids, P4S10 mdpi.com
BiocatalysisMicrowave irradiation with a biocatalyst.Eco-friendly, solvent-free, rapid.2-aminothiophenol, Aryl aldehydes, Acacia concinna mdpi.com
Reusable Heterogeneous CatalystCondensation reaction using a solid catalyst.High yields, very short reaction times, catalyst can be reused multiple times.2-aminothiophenol, Aromatic aldehydes, SnP2O7 mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of Acetamide, 2-amino-N-2-benzothiazolyl- and its synthetic intermediates are critical steps to ensure the final product's purity. The techniques employed vary depending on the specific properties of the compound at each stage of the synthesis. Common methods include precipitation, recrystallization, liquid-liquid extraction, and column chromatography.

A frequent initial step in isolation involves precipitating the crude product from the reaction mixture. This is often achieved by pouring the reaction solution into ice-cold water, which causes the less soluble organic product to solidify. nih.gov The resulting precipitate is then collected by filtration.

Recrystallization is the most widely used technique for purifying the solid final compound and its intermediates. The choice of solvent is crucial for effective purification. Ethanol is commonly used to recrystallize the final N-acylated benzothiazole products. nih.govuokerbala.edu.iq For certain intermediates or related amide derivatives, methanol (B129727) is also an effective solvent for recrystallization. researchgate.netarabjchem.org The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon purer crystals form and are collected by filtration.

For reactions conducted in organic solvents, a work-up procedure involving liquid-liquid extraction and washing is standard. The crude product, dissolved in a solvent like ethyl acetate (B1210297), is washed sequentially with acidic solutions (e.g., 5% HCl), basic solutions (e.g., 5% Na2CO3), water, and brine. ijcce.ac.ir These washes serve to remove unreacted starting materials, catalysts, and water-soluble byproducts. The organic layer is then dried over an anhydrous salt, such as Na2SO4, filtered, and the solvent is evaporated to yield the crude product, which may then be further purified. ijcce.ac.ir

When high purity is required, or when recrystallization is ineffective at separating the product from certain impurities, column chromatography is employed. mdpi.comijcce.ac.ir This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase (a solvent or mixture of solvents like ethyl acetate and n-hexane). ijcce.ac.ir The progress of the reaction and the purity of the fractions collected from the column are often monitored by Thin Layer Chromatography (TLC). researchgate.netresearchgate.net

Interactive Data Table: Purification and Isolation Techniques

TechniqueDescriptionTypical ApplicationSolvents/ReagentsReference
PrecipitationInducing solidification of the product by changing solvent conditions (e.g., adding to water).Initial isolation of crude product from the reaction mixture.Ice-cold water nih.gov
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool to form purer crystals.Purification of solid intermediates and the final compound.Ethanol, Methanol nih.govuokerbala.edu.iqresearchgate.netarabjchem.org
Liquid-Liquid Extraction & WashingSeparating compounds based on their relative solubilities in two different immiscible liquids.Removing acidic, basic, and water-soluble impurities after the reaction is complete.Ethyl acetate, HCl, Na2CO3, Brine ijcce.ac.ir
Column ChromatographySeparating components of a mixture based on differential adsorption on a solid adsorbent.Final purification of the compound when high purity is essential.Silica gel, Ethyl acetate/n-Hexane mdpi.comijcce.ac.ir
FiltrationMechanically separating a solid from a fluid (liquid or gas) by passing it through a medium.Collecting precipitated or recrystallized solids.N/A nih.gov

Advanced Chemical Transformations and Derivatization Strategies of Acetamide, 2 Amino N 2 Benzothiazolyl

Reactions Involving the Acetamide (B32628) Moiety

The formation of the amide bond is a fundamental reaction in the synthesis of this class of compounds. The synthesis of N-(benzothiazol-2-yl) amides typically involves the acylation of 2-aminobenzothiazole (B30445) with a suitable acylating agent. researchgate.netarabjchem.org For instance, the reaction of 2-aminobenzothiazole with chloroacetyl chloride is a common first step to produce N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, a key precursor for a wide range of derivatives. researchgate.netbohrium.comnih.gov Similarly, reacting 2-aminobenzothiazole with 4-chlorobutanoyl chloride in the presence of a base like sodium bicarbonate yields the corresponding butanamide derivative. mdpi.com

Conversely, the amide bond can be cleaved through hydrolysis, typically under acidic or basic conditions, which would break down the molecule into its constituent parts: 2-aminobenzothiazole and an amino acid derivative. While this reaction is a standard transformation for amides, specific studies detailing the hydrolysis of N-(benzothiazol-2-yl)-2-aminoacetamide are not extensively documented, as research often focuses on building complexity from the 2-aminobenzothiazole core.

Direct substitution on the amide nitrogen of the N-(benzothiazol-2-yl)acetamide framework is not a commonly reported transformation. The amide nitrogen is generally less nucleophilic compared to the terminal primary amino group or the endocyclic nitrogen of the benzothiazole (B30560) ring due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, chemical modifications are more readily achieved at other, more reactive sites within the molecule.

Chemical Modifications at the Amino Group

The terminal amino group on the acetamide side chain provides a prime site for derivatization. Many synthetic strategies utilize the precursor, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, where the chlorine atom serves as an excellent leaving group for nucleophilic substitution, effectively leading to modifications at the position of the amino group. nih.govresearchgate.net

The chloro group of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is readily displaced by various nucleophiles, a reaction that serves as an indirect method for alkylating or functionalizing the terminal amino position of the target compound. For example, reacting the chloro-intermediate with diphenyl amine results in the formation of a tertiary amine derivative. jetir.org A wide array of N-heterocycles, such as piperazine (B1678402), have also been successfully introduced using this method to create extensive libraries of compounds. nih.gov Similarly, reaction with hydrazine (B178648) can be used to introduce a hydrazinyl moiety, which can be a precursor for further derivatization. researchgate.netresearchgate.net

Acylation of the exocyclic amino group is another viable strategy for derivatization. This can be achieved by reacting the primary amine with various acylating agents like acyl chlorides or anhydrides to form new amide linkages, further extending the molecular framework.

Reactant with N-(benzothiazol-2-yl)-2-chloroacetamideResulting Functional GroupReference
Diphenyl amineN,N-diphenylamino group jetir.org
Piperazine derivativesPiperazinyl group nih.gov
Hydrazine hydrateHydrazinyl (-NHNH2) group researchgate.netresearchgate.net
Various aminesSubstituted amino groups researchgate.net

The reactive side chain of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is an excellent precursor for the synthesis of various fused and appended heterocyclic systems. These intramolecular or intermolecular cyclization reactions create complex molecular architectures.

A notable set of reactions involves the condensation of the chloro-intermediate with binucleophilic reagents. For example, treatment with thiourea (B124793) or urea (B33335) leads to the formation of five-membered heterocyclic rings, specifically imidazole-2-thione and imidazole-2-one derivatives, respectively. researchgate.netuomosul.edu.iqsemanticscholar.org Extending this strategy, reaction with thiosemicarbazide (B42300) or semicarbazide (B1199961) yields six-membered 1,2,4-triazine (B1199460) rings. researchgate.netuomosul.edu.iq Furthermore, condensation with ammonium (B1175870) thiocyanate (B1210189) can be used to construct a thiazolidin-4-one ring. researchgate.netuomosul.edu.iq These cyclization reactions highlight the utility of the acetamide scaffold in building diverse heterocyclic compounds.

Reactant with N-(benzothiazol-2-yl)-2-chloroacetamideResulting HeterocycleReference
ThioureaImidazole-2-thione researchgate.netuomosul.edu.iqsemanticscholar.org
UreaImidazole-2-one researchgate.netuomosul.edu.iq
Thiosemicarbazide1,2,4-Triazine-3-thione researchgate.netuomosul.edu.iq
Semicarbazide1,2,4-Triazine-3-one researchgate.netuomosul.edu.iq
Ammonium thiocyanateThiazolidin-4-one researchgate.netuomosul.edu.iq
Phenyl thioureaImidazole-2-thione researchgate.netuomosul.edu.iq

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole Ring System

The benzothiazole ring itself is amenable to substitution reactions, allowing for modification of the core aromatic system. Both electrophilic and nucleophilic substitutions can be performed, typically on derivatives of 2-aminobenzothiazole, and these principles can be extended to the N-(benzothiazol-2-yl)-2-aminoacetamide scaffold.

Electrophilic aromatic substitution, such as nitration, is a key reaction. For example, 2-aminobenzothiazole can be nitrated to form 2-amino-6-nitrobenzothiazole. mdpi.comnih.gov This nitro derivative is a valuable intermediate; the nitro group can be subsequently reduced to an amino group, which can then be further functionalized through acylation, sulfonylation, or addition to isocyanates and isothiocyanates. mdpi.comnih.gov The presence of the deactivating, yet ortho-, para-directing acetamido group at position 2 would influence the regioselectivity of such electrophilic substitutions on the target molecule.

Nucleophilic aromatic substitution on the benzothiazole ring is less common and generally requires the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups to activate the ring system. nih.gov While direct nucleophilic substitution on an unsubstituted benzothiazole ring is difficult, synthetic strategies often involve building the benzothiazole ring from already substituted anilines, thereby incorporating desired functionalities from the start. nih.gov

Regioselectivity and Directing Effects in Benzothiazole Substitutions

The benzothiazole ring system is a bicyclic heteroaromatic compound where the benzene (B151609) ring is fused to a thiazole (B1198619) ring. The reactivity of the benzene portion of the nucleus towards electrophilic aromatic substitution is significantly influenced by the electron-donating nature of the fused thiazole ring and, more importantly, by the substituent at the 2-position.

Due to the fusion of the thiazole ring, the positions available for substitution are C4, C5, C6, and C7. The directing effect of the 2-acetamido group, combined with the inherent electronic distribution of the benzothiazole nucleus, typically leads to substitution at the C6-position, and to a lesser extent, the C4 and C7 positions. Steric hindrance can also play a role, particularly in disfavoring substitution at the C4 position, which is adjacent to the fused ring junction. For instance, reactions such as nitration or halogenation on the N-(benzothiazol-2-yl)acetamide core would be expected to yield the 6-substituted derivative as the major product. This regioselectivity is crucial for the controlled synthesis of specifically functionalized derivatives. researchgate.netnih.govchemistrytalk.org

Functionalization of the Benzothiazole Nucleus for Novel Derivatives

Building upon the principles of regioselectivity, the benzothiazole nucleus of Acetamide, 2-amino-N-2-benzothiazolyl- can be strategically functionalized to produce a diverse library of novel compounds. nih.gov A primary strategy involves the initial preparation of a versatile intermediate, such as 2-chloro-N-(benzothiazol-2-yl)acetamide, which can then undergo nucleophilic substitution. semanticscholar.orgrroij.com This approach allows for the introduction of a wide array of functional groups by reacting the chloroacetamide intermediate with various nucleophiles like amines, piperazines, and hydrazines. semanticscholar.orghilarispublisher.com

Another key strategy is the direct functionalization of the benzene ring. For example, starting with a pre-functionalized precursor like 6-bromo-2-aminobenzothiazole, the amino group can be acetylated to form N-(6-bromobenzo[d]thiazol-2-yl)acetamide. nih.govresearchgate.net This brominated derivative then serves as a versatile substrate for introducing further complexity, particularly through cross-coupling reactions.

The following table summarizes common functionalization strategies for producing novel derivatives from the Acetamide, 2-amino-N-2-benzothiazolyl- scaffold.

StrategyPrecursor MoleculeReagents/ConditionsResulting FunctionalizationReference
Nucleophilic Substitution2-chloro-N-(benzothiazol-2-yl)acetamideVarious amines, hydrazine hydrate, piperazine derivativesDerivatization of the acetamide side chain (e.g., formation of N-(benzothiazol-2-yl)-2-(piperazin-1-yl)acetamide) semanticscholar.orgrroij.comhilarispublisher.com
Side-Chain ExtensionN-(benzothiazol-2-yl)-2-hydrazinylacetamideAromatic aldehydesFormation of Schiff bases on the acetamide side chain semanticscholar.org
Benzene Ring HalogenationN-(benzothiazol-2-yl)acetamideBr₂, NH₄SCNIntroduction of a halogen (e.g., bromine at C6) for further coupling reactions nih.govresearchgate.net
Carboxamide Formation2-acetamidobenzo[d]thiazole-6-carboxylic acidAppropriate amines, coupling agents (e.g., HATU)Formation of diverse amides at the C6 position nih.gov

These derivatization methods highlight the versatility of the N-(benzothiazol-2-yl)acetamide core, enabling the synthesis of complex molecules with tailored properties. nih.gov

Transition Metal-Catalyzed Coupling Reactions Involving Acetamide, 2-amino-N-2-benzothiazolyl-

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. wikipedia.orgnih.gov These methodologies are particularly valuable for modifying complex heterocyclic scaffolds like Acetamide, 2-amino-N-2-benzothiazolyl-. Catalysts based on palladium, copper, and nickel are commonly employed to couple halogenated or otherwise activated benzothiazole derivatives with a variety of coupling partners. mdpi.com

For these reactions to be successful, a precursor such as N-(6-bromobenzo[d]thiazol-2-yl)acetamide is typically used. The bromine atom at the C6 position provides a reactive handle for oxidative addition to the metal center (e.g., Pd(0)), initiating the catalytic cycle. nih.govresearchgate.net

C-C, C-N, and C-S Cross-Coupling Methodologies

The application of various cross-coupling reactions allows for the introduction of diverse substituents onto the benzothiazole core of the target molecule.

C-C Cross-Coupling: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an organoboron compound. Research has demonstrated the successful synthesis of a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via the Suzuki coupling of N-(6-bromobenzo[d]thiazol-2-yl)acetamide with various aryl boronic acids or their pinacol (B44631) esters. nih.gov These reactions are typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst, in the presence of a suitable base and solvent. nih.govresearchgate.net Another approach is the direct C-H arylation, where a C-H bond on the benzothiazole ring is directly coupled with an aryl halide, though this is more commonly performed on the C2 position. researchgate.netrsc.org

C-N Cross-Coupling: The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines. wikipedia.orgnih.gov This palladium-catalyzed reaction can be applied to N-(6-bromobenzo[d]thiazol-2-yl)acetamide to introduce a variety of primary or secondary amines at the C6 position. The choice of ligand is critical for the success of these couplings. wikipedia.orgnih.gov Alternatively, copper-catalyzed C-N coupling reactions (Chan-Lam coupling) provide an effective method for the N-arylation of 2-aminobenzothiazole derivatives with boronic acids, a principle that can be extended to functionalized acetamides. nih.gov

C-S Cross-Coupling: Palladium- and copper-catalyzed reactions are also employed for the formation of C-S bonds, typically by coupling an aryl halide with a thiol. wikipedia.orgacs.org This allows for the synthesis of aryl thioethers attached to the benzothiazole nucleus. While intramolecular C-S coupling is fundamental to the synthesis of the benzothiazole ring itself, intermolecular variants can be used to append sulfur-containing moieties to a pre-formed, halogenated N-(benzothiazol-2-yl)acetamide scaffold. acs.orgresearchgate.net

The table below provides an overview of these cross-coupling methodologies as applied to derivatives of Acetamide, 2-amino-N-2-benzothiazolyl-.

Coupling TypeReaction NameBenzothiazole SubstrateCoupling PartnerTypical Catalyst SystemReference
C-CSuzuki-MiyauraN-(6-bromobenzo[d]thiazol-2-yl)acetamideAryl boronic acids/estersPd(PPh₃)₄ / Base (e.g., K₂CO₃) nih.gov
C-CDirect C-H ArylationN-(benzothiazol-2-yl)acetamideAryl halidesPd(OAc)₂ / Ligand / Oxidant rsc.orgresearchgate.net
C-NBuchwald-HartwigN-(6-bromobenzo[d]thiazol-2-yl)acetamidePrimary/secondary aminesPd precatalyst / Phosphine (B1218219) ligand / Base (e.g., t-BuONa) wikipedia.orgresearchgate.net
C-NChan-LamN-(halo-benzothiazol-2-yl)acetamideAmines, Boronic AcidsCu(OAc)₂ / Ligand (e.g., 1,10-phenanthroline) / Base nih.gov
C-SThioetherificationN-(halo-benzothiazol-2-yl)acetamideThiolsPd or Cu catalyst / Ligand / Base acs.orgmdpi.com

Ligand Design and Catalyst Performance Considerations

The success of transition metal-catalyzed cross-coupling reactions is highly dependent on the catalyst system, particularly the nature of the ligand coordinated to the metal center. rsc.org The ligand influences the catalyst's stability, solubility, and reactivity, directly impacting reaction rates, yields, and substrate scope. researchgate.netrsc.org

For palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings, phosphine-based ligands are extensively used. Early systems utilized simple triarylphosphines like triphenylphosphine (B44618) (PPh₃). nih.gov However, the development of sterically hindered and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), has dramatically improved the efficiency of these reactions, especially for challenging substrates. researchgate.net These bulky ligands facilitate the rate-limiting oxidative addition and reductive elimination steps in the catalytic cycle and can help prevent catalyst deactivation. youtube.com

In some cases, the benzothiazole substrate itself can act as a ligand. The nitrogen atom in the thiazole ring can coordinate to the palladium center, facilitating the oxidative addition step and allowing the reaction to proceed even without an external ligand, a strategy that has been successfully applied in the Suzuki coupling of sterically hindered 2-arylbenzothiazoles. nih.gov

For copper-catalyzed reactions, nitrogen-based ligands like 1,10-phenanthroline (B135089) are often effective. nih.gov The choice between palladium, copper, or nickel catalysis also depends on the specific transformation, cost considerations, and toxicity. Nickel catalysts, for instance, are gaining attention as a more economical alternative to palladium for certain C-C coupling reactions. nih.govmdpi.com The optimization of the catalyst system—including the metal precursor, ligand, base, solvent, and temperature—is a critical step in developing robust and efficient synthetic routes for novel derivatives of Acetamide, 2-amino-N-2-benzothiazolyl-. nih.govnih.gov

Comprehensive Spectroscopic and Structural Elucidation Methodologies for Acetamide, 2 Amino N 2 Benzothiazolyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of "Acetamide, 2-amino-N-2-benzothiazolyl-". Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the molecular structure can be assembled.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The protons on the benzothiazole (B30560) ring typically appear in the aromatic region of the ¹H NMR spectrum, generally between δ 7.0 and 8.0 ppm. nih.gov The exact chemical shifts and coupling patterns would depend on the substitution pattern of the benzene (B151609) ring portion of the benzothiazole moiety. The protons of the amino group (-NH₂) and the amide N-H group are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methyl protons of the acetamide (B32628) group would likely be observed as a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to resonate significantly downfield, generally in the range of δ 165-175 ppm. japsonline.com The carbons of the benzothiazole ring would appear in the aromatic region (δ 110-160 ppm), with the carbon atom attached to the nitrogen and sulfur atoms (C2) showing a characteristic downfield shift. japsonline.com The methyl carbon of the acetamide group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetamide, 2-amino-N-2-benzothiazolyl-

Atom TypePredicted Chemical Shift (ppm)Notes
Benzothiazole-H7.0 - 8.0Complex multiplet patterns expected
Amide N-HBroad, variableSolvent and concentration dependent
Amino -NH₂Broad, variableSolvent and concentration dependent
-C(O)CH₃~2.0 - 2.5Singlet
Amide C=O165 - 175Quaternary carbon
Benzothiazole-C110 - 160Aromatic carbons
-C(O)CH₃~20 - 30Methyl carbon

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity and spatial relationships between atoms in "Acetamide, 2-amino-N-2-benzothiazolyl-". scribd.comyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. youtube.com For the title compound, cross-peaks would be expected between adjacent aromatic protons on the benzothiazole ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons (¹H-¹³C). youtube.com This would definitively link the proton signals of the benzothiazole ring and the methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons. For instance, the amide N-H proton would be expected to show a correlation to the carbonyl carbon and carbons of the benzothiazole ring. The methyl protons would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. researchgate.net This can be used to determine the preferred conformation of the molecule, for example, by observing through-space interactions between the acetamide group protons and the protons of the benzothiazole ring.

Solid-State NMR Applications

While solution-state NMR provides information about molecules in an isotropic environment, solid-state NMR (ssNMR) can offer valuable insights into the structure and dynamics of "Acetamide, 2-amino-N-2-benzothiazolyl-" in the solid phase. Cross-polarization magic angle spinning (CPMAS) ¹⁵N NMR spectroscopy has been used to study the interactions of 2-aminobenzothiazole (B30445) with other molecules, demonstrating the utility of this technique in probing intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net For the title compound, ssNMR could be employed to study polymorphism, identify different crystalline forms, and characterize intermolecular hydrogen bonding involving the amide and amino groups in the solid state.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful method for identifying the functional groups present in "Acetamide, 2-amino-N-2-benzothiazolyl-" and for analyzing its conformational properties.

Characteristic Absorption Frequencies of Amide, Amino, and Heterocyclic Moieties

The IR and Raman spectra of "Acetamide, 2-amino-N-2-benzothiazolyl-" would display characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups.

Amide Group: The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the range of 3200-3400 cm⁻¹. researchgate.net The amide I band, which is primarily due to the C=O stretching vibration, is a strong absorption typically found between 1630 and 1680 cm⁻¹. researchgate.net The amide II band, resulting from a combination of N-H bending and C-N stretching, appears in the region of 1510-1570 cm⁻¹.

Amino Group: The primary amino group (-NH₂) is characterized by two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. researchgate.net An N-H scissoring (bending) vibration is typically observed around 1600 cm⁻¹.

Heterocyclic Moiety: The benzothiazole ring system will exhibit several characteristic vibrations. C=N stretching vibrations are expected in the 1500-1650 cm⁻¹ region. japsonline.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ range, and their exact positions can be indicative of the substitution pattern on the benzene ring. The C-S stretching vibration is generally weaker and appears at lower frequencies. researchgate.net

Table 2: Characteristic IR and Raman Frequencies for Acetamide, 2-amino-N-2-benzothiazolyl-

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amino (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500
Amide (N-H)N-H Stretch3200 - 3400
Aromatic (C-H)C-H Stretch3000 - 3100
Amide (C=O)Amide I1630 - 1680
Amino (-NH₂)N-H Bend~1600
Benzothiazole (C=N, C=C)Ring Stretching1500 - 1650
Amide (N-H, C-N)Amide II1510 - 1570
Aromatic (C-H)C-H Out-of-plane Bend700 - 900
Benzothiazole (C-S)C-S Stretch600 - 800

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can be used to study the conformational isomers of "Acetamide, 2-amino-N-2-benzothiazolyl-". The position and shape of the amide bands, particularly the amide I and N-H stretching bands, are sensitive to the local environment and can be influenced by factors such as hydrogen bonding and the dihedral angle of the amide bond. By analyzing changes in the vibrational spectra under different conditions (e.g., temperature, solvent), it is possible to gain insights into the conformational preferences and the presence of different rotamers in the sample. Computational studies, such as Density Functional Theory (DFT), can be used in conjunction with experimental IR and Raman data to assign vibrational modes and to predict the relative energies of different conformers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion, serving as a powerful confirmation of the chemical formula. For Acetamide, 2-amino-N-2-benzothiazolyl-, with the chemical formula C₉H₉N₃OS, HRMS is crucial for distinguishing it from other isomers or compounds with the same nominal mass. The expected monoisotopic mass can be calculated and then compared to the experimental value obtained via HRMS.

Table 1: Calculated Exact Mass for Acetamide, 2-amino-N-2-benzothiazolyl-

Chemical Formula Ion Type Calculated Monoisotopic Mass (Da)
C₉H₉N₃OS [M+H]⁺ 208.0566

Tandem Mass Spectrometry (MS/MS) is employed to deduce the structural connectivity of a molecule. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion at m/z 208.0566) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a molecular fingerprint.

For Acetamide, 2-amino-N-2-benzothiazolyl-, fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentations within the aminoacetamide side chain and the benzothiazole core. Protons tend to localize on amino groups, which can induce fragmentation. nih.govresearcher.life The acetamide group also influences fragmentation, particularly in the presence of sodium ions. nih.govresearchgate.net

Expected Fragmentation Pathways:

Cleavage of the N-C bond: Scission of the bond between the benzothiazole nitrogen and the carbonyl carbon of the acetamide group, leading to fragments corresponding to the benzothiazole amine cation (C₇H₅N₂S⁺) and the neutral aminoacetamide radical.

Cleavage of the aminoacetamide side chain: Fragmentation of the H₂N-CH₂-CO- side chain, for instance, through the loss of the aminomethyl group (•CH₂NH₂).

Fragmentation of the benzothiazole ring: Characteristic cleavage of the heterocyclic ring system.

Table 2: Potential Fragment Ions in MS/MS Analysis of Acetamide, 2-amino-N-2-benzothiazolyl-

Proposed Fragment Chemical Formula Calculated m/z
[Benzothiazol-2-amine + H]⁺ C₇H₇N₂S⁺ 151.0375
[M+H - COCH₂NH₂]⁺ C₇H₇N₂S⁺ 151.0375

X-ray Crystallography for Definitive Solid-State Structure Determination

The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals. For a compound like Acetamide, 2-amino-N-2-benzothiazolyl-, this would typically be achieved by slow evaporation of a saturated solution. A range of solvents would be screened to find conditions that favor slow, ordered growth. For example, a similar compound, N-(Thiazol-2-yl)acetamide, was successfully crystallized from ethyl acetate (B1210297). researchgate.net Once obtained, the crystals are assessed for quality based on their size, clarity, and sharpness of their faces before being mounted on a diffractometer.

Once a suitable crystal is analyzed, the diffraction data allows for the determination of the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the precise coordinates of each atom. From these coordinates, all intramolecular geometric parameters can be calculated.

While a crystal structure for Acetamide, 2-amino-N-2-benzothiazolyl- is not available in the reviewed literature, the data for the related compound N-(Thiazol-2-yl)acetamide illustrates the type of information obtained. researchgate.netnih.gov This compound crystallizes in the monoclinic space group P2₁/c. researchgate.net Such data provides definitive proof of the molecular structure.

Table 3: Illustrative Crystallographic Data for the Related Compound N-(Thiazol-2-yl)acetamide Note: This data is for a different compound and is presented for illustrative purposes only.

Parameter Value
Chemical Formula C₅H₆N₂OS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.0650 (12)
b (Å) 11.3337 (8)
c (Å) 7.0670 (5)
β (°) 101.908 (10)
Volume (ų) 1259.04 (16)
Z (molecules/unit cell) 8

Data sourced from Yunus et al. (2008). researchgate.netnih.gov

Analysis of the crystal structure reveals how molecules interact with each other in the solid state. These supramolecular interactions, primarily hydrogen bonds, dictate the crystal packing. Acetamide, 2-amino-N-2-benzothiazolyl- possesses multiple sites for hydrogen bonding, which would be expected to dominate its crystal packing. The amino (-NH₂) and amide (-NH-) groups are strong hydrogen bond donors, while the carbonyl oxygen (C=O) and the heterocyclic nitrogen atom are strong acceptors.

These interactions often form recognizable patterns, or synthons. In related structures, such as adducts of 2-aminobenzothiazole and N-(Thiazol-2-yl)acetamide, the crystal structures are stabilized by networks of N—H···N and N—H···O hydrogen bonds, which link the molecules into chains or more complex three-dimensional arrays. researchgate.netnih.govuq.edu.au

Table 4: Potential Hydrogen Bond Donors and Acceptors in Acetamide, 2-amino-N-2-benzothiazolyl-

Type Group
Donor Amine (-NH₂)
Donor Amide (-NH-)
Acceptor Carbonyl (C=O)
Acceptor Benzothiazole Ring Nitrogen

Advanced Computational and Theoretical Investigations on Acetamide, 2 Amino N 2 Benzothiazolyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic behavior and reactivity of molecules. These methods provide insights into molecular geometry, orbital energies, and the distribution of electron density.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Preferences

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to determine the optimized geometry and conformational preferences of molecules. For a molecule like Acetamide (B32628), 2-amino-N-2-benzothiazolyl-, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Different conformers, arising from rotation around single bonds, could be explored to identify the most stable spatial arrangement of the atoms.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These highly accurate, though computationally expensive, methods could be used to characterize the electronic structure of Acetamide, 2-amino-N-2-benzothiazolyl-. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide precise information about the molecule's wave function and energy, offering a detailed picture of its electronic properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. For Acetamide, 2-amino-N-2-benzothiazolyl-, the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. These simulations can provide a detailed understanding of the dynamic behavior and conformational changes of a molecule over time.

Solvation Effects and Intermolecular Interactions Modeling

MD simulations can effectively model how a solvent affects the structure and behavior of a solute molecule like Acetamide, 2-amino-N-2-benzothiazolyl-. By explicitly including solvent molecules in the simulation, it is possible to study the formation of hydrogen bonds and other intermolecular interactions. This provides insight into how the compound behaves in a solution, which is crucial for understanding its chemical and biological activity.

Dynamic Behavior and Conformational Transitions

By simulating the motion of the atoms over a period of time, MD can reveal the dynamic nature of Acetamide, 2-amino-N-2-benzothiazolyl-. These simulations would allow for the exploration of its conformational landscape, identifying different stable and metastable conformations and the energy barriers for transitions between them. This information is vital for understanding how the molecule's shape can change and how these changes might influence its interactions with other molecules.

QSAR (Quantitative Structure-Activity Relationship) Principles Applied to Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activities. For Acetamide, 2-amino-N-2-benzothiazolyl- and its analogs, QSAR studies are instrumental in exploring chemical space to design new derivatives with potentially enhanced activities. excli.denih.gov These models are built upon molecular descriptors that quantify various aspects of a molecule's structure.

Commonly employed descriptors in the study of benzothiazole (B30560) derivatives include:

Electronic Descriptors: Derived from quantum chemical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.netresearchgate.net These descriptors are critical for understanding the electronic aspects of molecule-receptor interactions.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, such as the Hosoya index, which describes the branching of the carbon skeleton. chula.ac.th

Quantum Chemical Descriptors: Properties like total energy, heat of formation, and LUMO energy have been shown to be effective descriptors for the biological activity of benzothiazole derivatives. researchgate.net

A comparative QSAR study on benzothiazole derivatives might utilize a combination of these descriptors to build a predictive model. jocpr.com For instance, a Group-based QSAR (G-QSAR) model could assess the contribution of different substituents at various positions on the benzothiazole ring, using descriptors like hydrophilic area and chain count to guide modifications for improved activity. chula.ac.th

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzothiazole Derivatives

Descriptor Class Specific Descriptor Example Property Represented Relevance to Acetamide, 2-amino-N-2-benzothiazolyl-
Physicochemical LogP (o/w) Lipophilicity/Hydrophobicity Predicts membrane permeability and solubility.
Electronic HOMO-LUMO Energy Gap Chemical Reactivity, Kinetic Stability A smaller gap suggests higher reactivity. mdpi.com
Topological Hosoya Index Molecular Branching and Shape Influences steric fit with biological targets. chula.ac.th
Quantum Chemical Total Energy Molecular Stability Lower energy indicates a more stable conformation. researchgate.net

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in creating predictive models for the chemical reactivity and stability of Acetamide, 2-amino-N-2-benzothiazolyl-. mdpi.comscirp.org These models rely on the analysis of global and local reactivity descriptors derived from the molecule's electronic structure. scirp.orgresearchgate.net

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are key to understanding chemical reactivity. ccsenet.org

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity).

The LUMO energy indicates its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions. mdpi.comscirp.org

For benzothiazole and its derivatives, DFT calculations at levels like B3LYP/6-31+G(d,p) are used to compute these FMO energies and predict reactivity trends. scirp.orgscirp.org For instance, the introduction of different substituents on the benzothiazole ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. scirp.org

Table 2: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

Descriptor Formula Interpretation
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 The tendency of electrons to escape from the system. scirp.org
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Resistance to change in electron distribution. scirp.org
Global Softness (S) S = 1 / (2η) The inverse of hardness; a measure of reactivity. scirp.org
Electrophilicity Index (ω) ω = μ² / (2η) A measure of the energy lowering of a system when it accepts electrons. scirp.org

By calculating these descriptors for Acetamide, 2-amino-N-2-benzothiazolyl-, researchers can predict its stability and propensity to engage in various chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify the most likely sites for electrophilic and nucleophilic attack. scirp.org

Spectroscopic Property Prediction from Theoretical Calculations

Computational methods are highly effective in predicting the spectroscopic properties of molecules, providing a powerful tool for structural elucidation and the interpretation of experimental data. core.ac.uknih.gov For Acetamide, 2-amino-N-2-benzothiazolyl-, DFT calculations can simulate various types of spectra, including vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis). mdpi.comscirp.org

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can predict the infrared and Raman spectra of benzothiazole derivatives. nbu.edu.sa The calculated vibrational modes can be assigned to specific molecular motions (e.g., stretching, bending), aiding in the interpretation of experimental spectra. core.ac.uk For example, calculations on 2-aminobenzothiazole (B30445) derivatives have identified characteristic absorption bands for the amino group's scissoring and rocking vibrations. mdpi.com

NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com Theoretical chemical shifts for benzothiazole derivatives calculated using the GIAO method have shown good agreement with experimental values, providing a means to confirm structural assignments. mdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. scirp.org These calculations can predict the absorption wavelengths (λmax) and the nature of the electronic transitions involved, which are often from the HOMO to the LUMO. scirp.org Studies on benzothiazole derivatives have used TD-DFT to elucidate the electronic transitions responsible for their observed spectra in different solvents. scirp.org

Table 3: Computational Methods for Spectroscopic Property Prediction

Spectroscopic Technique Computational Method Predicted Properties
Infrared (IR) & Raman DFT (e.g., B3LYP) Vibrational frequencies, intensities, and mode assignments. nbu.edu.sa
Nuclear Magnetic Resonance (NMR) GIAO (Gauge-Independent Atomic Orbital) ¹H and ¹³C chemical shifts. mdpi.com
UV-Visible (UV-Vis) TD-DFT (Time-Dependent DFT) Absorption wavelengths (λmax), oscillator strengths, electronic transitions. scirp.org

These computational tools, when applied to Acetamide, 2-amino-N-2-benzothiazolyl-, provide a comprehensive theoretical framework for understanding its structure, reactivity, and spectroscopic signatures, thereby accelerating research and development efforts.

Acetamide, 2 Amino N 2 Benzothiazolyl As a Versatile Building Block and Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactivity of the amino and amide functionalities, coupled with the stable benzothiazole (B30560) scaffold, makes Acetamide (B32628), 2-amino-N-2-benzothiazolyl- an ideal starting material for the elaboration of a wide array of heterocyclic compounds. Its utility is particularly evident in the synthesis of fused benzothiazole derivatives and polycyclic nitrogen-containing compounds.

The inherent structure of Acetamide, 2-amino-N-2-benzothiazolyl- provides a strategic advantage for the construction of fused heterocyclic systems where the benzothiazole moiety is annulated with other rings. Research has demonstrated that the chloro-derivative, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, which can be prepared from 2-aminobenzothiazole (B30445), serves as a key intermediate. uomosul.edu.iqresearchgate.net This intermediate readily undergoes cyclization reactions with various reagents to afford a range of fused systems. For instance, its reaction with thiourea (B124793) or urea (B33335) leads to the formation of imidazole-2-thione and imidazole-2-one derivatives, respectively, fused to the benzothiazole core. uomosul.edu.iqresearchgate.net

Similarly, reaction with thiosemicarbazide (B42300) or semicarbazide (B1199961) yields 1,2,4-triazine-3-thione and 1,2,4-triazine-3-one fused systems. uomosul.edu.iqresearchgate.net These reactions underscore the role of the acetamide side chain in facilitating the introduction of new rings, thereby expanding the structural diversity of benzothiazole-based compounds. The general synthetic approach involves the initial formation of the N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, followed by its reaction with appropriate nucleophiles to achieve the desired fused heterocyclic structure. uomosul.edu.iqresearchgate.net

Beyond fused systems, Acetamide, 2-amino-N-2-benzothiazolyl- and its derivatives are instrumental in the synthesis of more complex polycyclic nitrogen-containing compounds. The amino group on the acetamide moiety can be readily transformed into other functional groups, which can then participate in cyclization reactions. For example, the related N-(1,3-benzothiazol-2-yl)-2-chloroacetamide can be reacted with ammonium (B1175870) thiocyanate (B1210189) to prepare thiazolidin-4-one derivatives. uomosul.edu.iqresearchgate.net

Furthermore, the strategic placement of reactive sites on the benzothiazole ring and the acetamide side chain allows for sequential reactions to build intricate molecular architectures. For instance, derivatives of 2-aminobenzothiazole can be reacted with anhydrides like phthalic or malic anhydride (B1165640), and the resulting products can be further reacted with reagents such as o-phenylene diamine to construct complex polycyclic systems. uomosul.edu.iqresearchgate.net These synthetic strategies highlight the compound's utility in generating novel molecular scaffolds with potential applications in various fields of chemistry.

Role in Multi-Step Organic Synthesis for Advanced Molecules

The utility of Acetamide, 2-amino-N-2-benzothiazolyl- extends beyond the synthesis of novel heterocyclic systems to its application as a key intermediate in the multi-step synthesis of advanced and biologically relevant molecules.

While specific total synthesis examples starting directly from Acetamide, 2-amino-N-2-benzothiazolyl- are not extensively detailed in the provided search results, the synthesis of various complex benzothiazole derivatives implies its potential as a strategic intermediate. The benzothiazole core is a common motif in many biologically active compounds. mdpi.commdpi.com The ability to introduce and modify the acetamide side chain allows for the strategic incorporation of the benzothiazole unit into larger, more complex molecules. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives showcases the sequential reaction of a 2-aminobenzothiazole precursor, first with chloroacetylchloride, and then with other complex moieties to build a larger, functional molecule. researchgate.net This step-wise approach is fundamental to total synthesis, where complex target molecules are assembled from simpler, well-defined building blocks.

The distinct reactivity of the different functional groups within Acetamide, 2-amino-N-2-benzothiazolyl- allows for chemo- and regioselective transformations, which are crucial in multi-step synthesis. The exocyclic amino group of the acetamide moiety can be selectively acylated or can participate in condensation reactions without affecting the endocyclic nitrogen of the benzothiazole ring. jetir.org This selectivity is vital for controlling the outcome of a synthetic sequence.

For instance, the acylation of 2-(4-aminophenyl)benzothiazol-5-ol with various acyl chlorides proceeds selectively at the amino group, demonstrating the ability to functionalize specific sites within the molecule. jetir.org Similarly, in the synthesis of more complex structures, the chloroacetamide derivative of 2-aminobenzothiazole can be selectively reacted with different primary and secondary amines to introduce a variety of substituents. derpharmachemica.com This level of control is essential for the efficient and predictable synthesis of complex target molecules.

Applications in Material Science Precursors

The benzothiazole ring system is known for its interesting photophysical and electronic properties, making it a valuable component in the design of new materials. mdpi.com Derivatives of Acetamide, 2-amino-N-2-benzothiazolyl- can serve as precursors to polymers and other advanced materials. The presence of reactive functional groups, such as the amino group, allows for the incorporation of the benzothiazole unit into polymer backbones or as pendant groups.

While the direct application of Acetamide, 2-amino-N-2-benzothiazolyl- as a material science precursor is an emerging area, the broader class of 2-phenylbenzothiazoles has shown applications in materials science due to their metal-involved noncovalent interactions. mdpi.com Furthermore, the fluorescent properties of some benzothiazole compounds suggest their potential use as fluorescent markers. mdpi.com The ability to synthesize a wide range of derivatives from Acetamide, 2-amino-N-2-benzothiazolyl- opens up possibilities for tuning the electronic and photophysical properties of the resulting materials for specific applications.

Monomer or Ligand in Polymer and Coordination Chemistry

The molecular structure of Acetamide, 2-amino-N-2-benzothiazolyl- makes it an excellent candidate for use as both a monomer in polymerization reactions and as a ligand in coordination chemistry. The benzothiazole moiety contains nitrogen and sulfur atoms that can act as coordination sites for metal ions, while the terminal amino group offers a point for polymerization or further functionalization.

As a ligand, this compound and its derivatives can coordinate with various transition metal ions to form stable metal complexes. rdd.edu.iqresearchgate.netresearchgate.net Research into related 2-aminobenzothiazole structures has shown they can act as chelating agents, binding to metal centers through the thiazole (B1198619) nitrogen and the exocyclic amino group. mdpi.com This coordination can influence the electronic and steric properties of the resulting complex, making them suitable for applications in catalysis and materials science. For instance, complexes of transition metals like Ni(II), Cu(II), and Zn(II) have been prepared with ligands containing the benzothiazole scaffold, resulting in proposed tetrahedral or square planar geometries. researchgate.netnih.gov

In polymer science, derivatives of 2-aminobenzothiazole have been synthesized and copolymerized with monomers like butyl acrylate (B77674) and methyl methacrylate (B99206) to create novel materials. researchgate.net The incorporation of the benzothiazole unit into the polymer backbone can impart specific properties, such as enhanced thermal stability or antimicrobial activity. researchgate.net The ability to functionalize the amino group allows for its integration into various polymer architectures, highlighting its role as a versatile monomeric unit.

Table 1: Examples of Benzothiazole Derivatives in Coordination Chemistry

Metal Ion Ligand Type Resulting Complex Geometry (Proposed) Potential Application Area
Ni(II), Zn(II), Cd(II), Sn(II) 2-thioacetic acid benzothiazole Tetrahedral Materials Science
Cu(II) 2-thioacetic acid benzothiazole Square Planar Materials Science
Co(II), Ni(II) 2-(2′-aminophenyl)benzothiazole cis- and trans-isomers Functional Materials

Precursor for Optoelectronic Materials

The benzothiazole ring is a well-established electron-deficient system, making it a key component in the design of organic optoelectronic materials. nih.gov When combined with electron-donating groups, it can form molecules with significant intramolecular charge-transfer (ICT) characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. polyu.edu.hk

Acetamide, 2-amino-N-2-benzothiazolyl- serves as a valuable precursor for creating such functional materials. The core benzothiazole structure provides the necessary electron-accepting properties, while the amino group can be readily modified to tune the molecule's electronic and photophysical behavior. mdpi.com Synthetic strategies often involve the condensation of 2-aminobenzenethiol with various carboxylic acids or acyl chlorides to produce a wide range of 2-substituted benzothiazole derivatives. mdpi.com

Derivatives of 2,1,3-benzothiadiazole, a related structure, are known to be highly fluorescent and exhibit solvatochromism (color change based on solvent polarity), making them useful as fluorescent probes and building blocks for conjugated polymers in solar cells. nih.govpolyu.edu.hk By strategically modifying the substituents on the benzothiazole core derived from Acetamide, 2-amino-N-2-benzothiazolyl-, researchers can fine-tune the resulting material's absorption and emission wavelengths, quantum yields, and stability for specific optoelectronic applications. polyu.edu.hk

Table 2: Photophysical Properties of Functionalized Benzothiadiazole Derivatives

Derivative Type Key Property Wavelength Range (Typical) Application
4-N-substituted 2,1,3-benzothiadiazoles Solvatochromic Fluorescence Varies with solvent polarity Fluorescent probes, Bioimaging
π-extended Benzothiadiazoles Strong Absorption/Emission Broad (Visible to NIR) OLEDs, Organic Solar Cells
Benzothiazole-based dyes High Photostability Varies Dyes, Functional Materials

Emerging Research Directions and Future Perspectives in the Chemistry of Acetamide, 2 Amino N 2 Benzothiazolyl

Development of Novel and Sustainable Synthetic Routes for the Compound and its Derivatives

The synthesis of Acetamide (B32628), 2-amino-N-2-benzothiazolyl- traditionally involves the acylation of 2-aminobenzothiazole (B30445). Modern research, however, is intensely focused on developing more sustainable and efficient routes, not only for the final acylation step but also for the construction of the core benzothiazole (B30560) ring.

Green chemistry principles are at the forefront of these developments. Researchers are moving away from hazardous reagents and volatile organic solvents. One promising approach is the direct N-acetylation of 2-aminobenzothiazoles using acetic acid, which serves as both the acetylating agent and the solvent, thereby avoiding corrosive and moisture-sensitive reagents like acetyl chloride or acetic anhydride (B1165640). umpr.ac.id

Furthermore, significant advancements have been made in the synthesis of the 2-aminobenzothiazole precursor itself. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields. For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes using glycerol (B35011) as a green reaction medium under microwave irradiation provides 2-substituted benzothiazoles in high yields (78–96%) within minutes. mdpi.com Other sustainable methods include catalyst-free electrochemical synthesis and reactions performed in aqueous media, which minimize waste and environmental impact. mdpi.comnih.gov

MethodKey FeaturesAdvantagesReference(s)
Direct Acetylation Uses acetic acid as both reagent and solvent.Avoids corrosive acetylating agents (e.g., acetyl chloride); environmentally benign. umpr.ac.id
Microwave-Assisted Synthesis (MAOS) Utilizes microwave irradiation to accelerate the reaction.Drastically reduced reaction times (minutes vs. hours); high yields; often uses green solvents like glycerol. mdpi.com
Catalyst-Free Electrochemical Synthesis Employs an electric current to drive the cyclization reaction.Avoids transition metal catalysts; high efficiency; can be performed in flow reactors. nih.gov
Aqueous Medium Synthesis Uses water as the primary solvent for the condensation reaction.Environmentally safe; low cost; simple work-up procedures. mdpi.com
NHC-Catalyzed Oxidative Amidation N-Heterocyclic Carbene (NHC) catalyzes direct amidation of aldehydes with 2-aminobenzothiazole.High atom economy; mild reaction conditions. rsc.org

Exploration of Unprecedented Chemical Transformations and Reaction Mechanisms

Beyond synthesis, the future of Acetamide, 2-amino-N-2-benzothiazolyl- chemistry lies in exploring its reactivity to forge novel molecular architectures. The N-acyl group modifies the electronic properties of the 2-aminobenzothiazole core, opening avenues for new chemical transformations.

Recent studies on the broader benzothiazole class have revealed diverse reactivity patterns that can be extended to the N-acetylated derivative. These include:

C-H Functionalization: Direct functionalization of the C-H bonds on the benzene (B151609) ring of the benzothiazole scaffold is a powerful tool for creating complex derivatives without the need for pre-functionalized starting materials.

Cycloaddition Reactions: The benzothiazole ring can participate in various cycloaddition reactions, leading to the formation of fused polycyclic heterocyclic systems. mdpi.com

Electrophilic Substitution: Reactions such as nitration and bromination can be performed on the benzothiazole core to introduce functional groups, which can then be used for further derivatization. researchgate.net

Mechanistic studies suggest that the formation of the benzothiazole ring from 2-aminothiophenol and a carbonyl compound proceeds through a nucleophilic attack of the thiol group, followed by cyclization and dehydration/oxidation. ekb.eg For N-acylated derivatives, the amide bond introduces distinct reactivity. It can be hydrolyzed or potentially participate in further intramolecular cyclizations or rearrangements under specific conditions, leading to novel heterocyclic frameworks. The amide nitrogen is less nucleophilic than in the parent 2-aminobenzothiazole, which alters its reactivity towards electrophiles and redirects reactions towards the benzene ring or the sulfur atom.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, reactivity, and electronic properties of benzothiazole derivatives. mdpi.comnih.gov These advanced modeling techniques provide deep insights that are often difficult to obtain through experimental methods alone.

DFT calculations are used to:

Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap (ΔE). A smaller gap generally indicates higher reactivity. mdpi.com For Acetamide, 2-amino-N-2-benzothiazolyl-, computational studies can predict how substituents on the benzene ring will affect its kinetic stability and reactivity. mdpi.com

Map Electrostatic Potential: Molecular Electrostatic Potential (MEP) surfaces are generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. scirp.orgscirp.org

Predict Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural elucidation of new derivatives and provide a deeper understanding of their electronic transitions. mdpi.com

These computational models are crucial for rationally designing new derivatives with desired properties and for elucidating complex reaction mechanisms by modeling transition states and reaction pathways.

Computational ParameterSignificanceApplication to Acetamide, 2-amino-N-2-benzothiazolyl-Reference(s)
HOMO-LUMO Energy Gap (ΔE) Indicates chemical reactivity and kinetic stability. Lower ΔE suggests higher reactivity.Predicting the effect of substituents on the reactivity of the benzothiazole ring. mdpi.com
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, identifying nucleophilic (negative) and electrophilic (positive) sites.Predicting sites for chemical reactions like electrophilic substitution on the benzene ring. scirp.orgscirp.org
Global Reactivity Descriptors Includes chemical hardness, softness, and electrophilicity index to quantify reactivity.Comparing the reactivity of different derivatives and guiding synthetic strategies. mdpi.com
TD-DFT Time-Dependent DFT is used to calculate electronic absorption spectra (UV-Vis).Predicting the optical properties and understanding electronic transitions, useful for dye or material applications. scirp.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of continuous-flow synthesis represents a paradigm shift in the production of heterocyclic compounds, including benzothiazoles. mtak.hu Flow chemistry offers numerous advantages over traditional batch processing, such as enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and the potential for multi-step telescoped synthesis without intermediate purification. researchgate.netnih.gov

Recent reports have demonstrated the successful synthesis of benzothiazoles using continuous-flow reactors, including catalyst-free electrochemical methods. nih.govthieme-connect.com In these systems, reactants are pumped through a reactor where they mix and react, and the product is collected continuously. This methodology is particularly advantageous for handling hazardous reagents or performing highly exothermic reactions safely. mtak.hu

The application of flow chemistry to the synthesis of Acetamide, 2-amino-N-2-benzothiazolyl- could involve a multi-step sequence where the 2-aminobenzothiazole precursor is formed in a first reactor and then directly channeled into a second reactor for acylation. researchgate.net This automated, continuous process can significantly increase production efficiency and consistency, making it highly attractive for both laboratory-scale research and industrial manufacturing. acs.org

Unexplored Applications in Pure Chemical Sciences

While the biological activity of benzothiazole derivatives is well-documented, their potential applications in other areas of pure chemical science remain largely unexplored. The unique electronic and structural features of Acetamide, 2-amino-N-2-benzothiazolyl- make it a promising candidate for several advanced applications.

Coordination Chemistry: The nitrogen and sulfur atoms in the benzothiazole ring, along with the oxygen atom of the acetamide group, can act as coordination sites for metal ions. This makes the compound a potential ligand for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.

Materials Science: The conjugated π-system of the benzothiazole core suggests potential applications in organic electronics. Derivatives of Acetamide, 2-amino-N-2-benzothiazolyl- could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes and sensors. researchgate.net The donor-acceptor properties of some 2-arylbenzothiazoles have already been studied for their interesting photophysical characteristics. nih.gov

Organocatalysis: The benzothiazole scaffold could be functionalized to create novel organocatalysts. The inherent structural rigidity and the presence of multiple heteroatoms provide a framework for designing catalysts for various organic transformations.

Future research in these areas could unlock new functionalities for this class of compounds, expanding their utility far beyond their current applications.

Q & A

Q. What computational methods validate experimental data for these compounds?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with antifungal activity . Molecular dynamics simulations analyze ligand-receptor interactions (e.g., with fungal CYP51 enzymes), while QSAR models quantify substituent effects on bioactivity . Experimental NMR and HRMS data are cross-validated with computational spectra (e.g., using PubChem tools ).

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